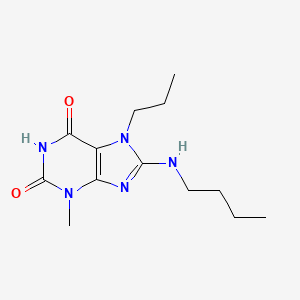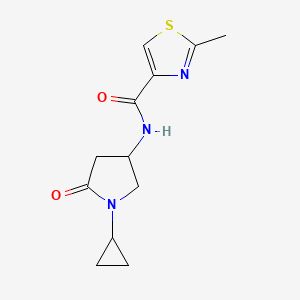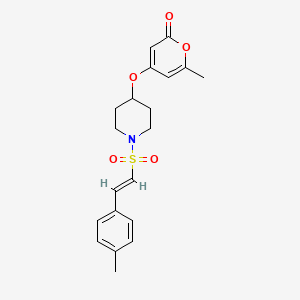
3-Cyclohexyl-2-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclohexyl-2-oxopropanoic acid is an organic compound with the molecular formula C9H14O3 . It is also known as 3-cyclohexyl-2-oxo-propionic acid and Cyclohexanepropanoic acid, α-oxo- .
Molecular Structure Analysis
The molecular structure of 3-Cyclohexyl-2-oxopropanoic acid consists of a cyclohexyl group (a six-membered carbon ring) attached to a 2-oxopropanoic acid moiety . The compound has a molecular weight of 170.20566 .Physical And Chemical Properties Analysis
3-Cyclohexyl-2-oxopropanoic acid has a molecular weight of 170.20566 . Its physical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Chemical Properties and Analytical Applications : A study by Izquierdo and Garriga (1985) determined the dissociation constants of 3-cyclohexyl-2-mercaptopropenoic acids using spectrophotometric and potentiometric methods in aqueous and water-ethanol media. This research contributes to understanding the chemical properties and potential analytical applications of similar compounds (Izquierdo & Garriga, 1985).
Synthetic Utility in Organic Chemistry : Research by McDonald et al. (2020) discusses the carbon-carbon bond cleavage of cyclopropanols, a topic closely related to the chemistry of 3-Cyclohexyl-2-oxopropanoic acid. This review highlights the synthetic utility of cyclopropanols and related derivatives in organic chemistry (McDonald et al., 2020).
Catalysis and Kinetic Resolution : Sugimura et al. (2006) studied the hydrogenation of methyl 3-cyclopropyl-2-methyl-3-oxopropanoate over tartaric acid-modified Raney nickel. This work demonstrates the potential of 3-Cyclohexyl-2-oxopropanoic acid analogs in catalysis and kinetic resolution in chemical synthesis (Sugimura et al., 2006).
Potential in Medical Research : Denčić et al. (2012) investigated the cytotoxicity of cyclohexyl analogues of ethylenediamine dipropanoic acid towards human leukemic cell lines. This research indicates the potential application of cyclohexyl derivatives in medical research, particularly in cancer treatment (Denčić et al., 2012).
Application in Flavor and Fragrance : Zhao Yu (2010) synthesized Methyl 3-(2-oxo-cyclohexyl)propionate and explored its application in tobacco flavoring. This highlights the potential use of 3-Cyclohexyl-2-oxopropanoic acid in the flavor and fragrance industry (Zhao Yu, 2010).
Green Chemistry and Environmental Applications : Sato, Aoki, and Noyori (1998) developed an environmentally friendly method for the production of adipic acid, which involves the oxidation of cyclohexenes. This study suggests the relevance of cyclohexyl derivatives in green chemistry and their potential impact on reducing environmental harm (Sato, Aoki, & Noyori, 1998).
properties
IUPAC Name |
3-cyclohexyl-2-oxopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQKNYMCJALGFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Nitrobenzenesulfonyl)morpholin-2-yl]methanamine hydrochloride](/img/structure/B2812306.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2812308.png)
![4-(Benzylsulfanyl)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine](/img/structure/B2812310.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B2812311.png)



![1-[(4-Methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2812315.png)

![6-[(3-Methylbenzoyl)amino]-2-(4-methyl-1,4-diazepan-1-yl)quinoline-4-carboxylic acid](/img/structure/B2812321.png)



